molecular formula C10H11FO2 B1314723 4-Fluoro-3-propylbenzoic acid CAS No. 445018-80-4

4-Fluoro-3-propylbenzoic acid

Cat. No. B1314723
M. Wt: 182.19 g/mol
InChI Key: CWGCZLDQVNFBMO-UHFFFAOYSA-N
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Description

4-Fluoro-3-propylbenzoic acid is a chemical compound with the molecular formula C10H11FO2 . It has a molecular weight of 182.19 g/mol . It is an important compound with various applications in scientific research and industry.


Molecular Structure Analysis

The InChI code for 4-Fluoro-3-propylbenzoic acid is 1S/C10H11FO2/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6H,2-3H2,1H3, (H,12,13) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

4-Fluoro-3-propylbenzoic acid is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

General Properties

  • 4-Fluoro-3-propylbenzoic acid has a CAS Number of 445018-80-4 and a molecular weight of 182.19 .
  • It is a solid at room temperature and has a boiling point of 193°C at 760 mmHg .

Potential Applications

  • Fluorescent Probes
    • Field : Biomedical, environmental monitoring, and food safety .
    • Application : Fluorescent probes are sensitive, selective, non-toxic in detection and thus provided a new solution in these fields .
    • Methods : The design of fluorescent probe requires a clear synthesis idea, including the determination of target molecules, the selection of fluorescent dyes and the introduction of target groups .
    • Results : Due to their unique optical properties and high sensitivity, fluorescent probes and organic small molecule fluorescent probes have been widely used .

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided, and it should be used only in well-ventilated areas .

properties

IUPAC Name

4-fluoro-3-propylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGCZLDQVNFBMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=CC(=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60471656
Record name 4-Fluoro-3-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-propylbenzoic acid

CAS RN

445018-80-4
Record name 4-Fluoro-3-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60471656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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